molecular formula C21H19BrN4O4S B4769563 2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-(morpholine-4-carbonyl)phenyl]acetamide

2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-(morpholine-4-carbonyl)phenyl]acetamide

Cat. No.: B4769563
M. Wt: 503.4 g/mol
InChI Key: KILUOJCIXGEBEP-UHFFFAOYSA-N
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Description

2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-(morpholine-4-carbonyl)phenyl]acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a bromophenyl group, a morpholine ring, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-(morpholine-4-carbonyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction involving thiols and appropriate leaving groups.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid or other suitable reagents.

    Final Coupling Reaction: The final step involves coupling the synthesized intermediates under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl groups, potentially leading to the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under conditions such as heating or the use of polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups.

    Chemical Biology: It can serve as a probe or tool compound for studying biological processes, particularly those involving sulfur or nitrogen-containing functional groups.

    Industry: The compound can be used in the synthesis of other complex molecules or as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-(morpholine-4-carbonyl)phenyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and bromophenyl group could play crucial roles in these interactions, potentially involving hydrogen bonding, hydrophobic interactions, or covalent modifications.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-(morpholine-4-carbonyl)phenyl]acetamide
  • 2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-(morpholine-4-carbonyl)phenyl]acetamide
  • 2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-(morpholine-4-carbonyl)phenyl]acetamide

Uniqueness

The presence of the bromophenyl group in 2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-(morpholine-4-carbonyl)phenyl]acetamide distinguishes it from its analogs with different halogen substitutions. Bromine atoms can impart unique electronic and steric properties, potentially enhancing the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-(morpholine-4-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4O4S/c22-16-6-4-14(5-7-16)19-24-25-21(30-19)31-13-18(27)23-17-3-1-2-15(12-17)20(28)26-8-10-29-11-9-26/h1-7,12H,8-11,13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILUOJCIXGEBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-(morpholine-4-carbonyl)phenyl]acetamide
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2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-(morpholine-4-carbonyl)phenyl]acetamide
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2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-(morpholine-4-carbonyl)phenyl]acetamide
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2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-(morpholine-4-carbonyl)phenyl]acetamide
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2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-(morpholine-4-carbonyl)phenyl]acetamide
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2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-(morpholine-4-carbonyl)phenyl]acetamide

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